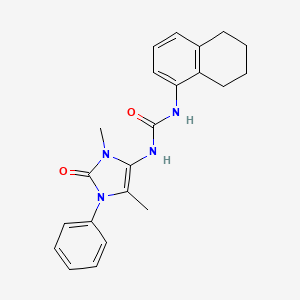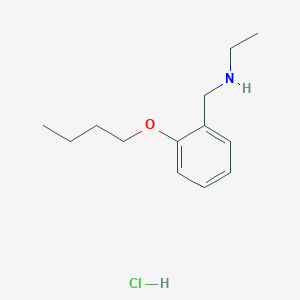![molecular formula C20H23N3O2 B4235947 1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B4235947.png)
1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole
Descripción general
Descripción
1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole, also known as Octyl Methoxycinnamate (OMC), is a widely used organic compound in the field of sunscreen products. OMC is a colorless, oily liquid that is insoluble in water but soluble in most organic solvents. It is a popular ingredient in sunscreens because of its ability to absorb UV-B radiation and protect the skin from harmful sun rays.
Mecanismo De Acción
OMC works by absorbing UV-B radiation and converting it into heat. This process prevents the UV-B radiation from penetrating the skin and causing damage to the DNA of skin cells. OMC also has antioxidant properties that help to protect the skin from free radicals.
Biochemical and Physiological Effects:
OMC has been shown to have a low toxicity profile and is generally considered safe for use in cosmetic products. However, some studies have shown that OMC can be absorbed through the skin and accumulate in the body. This has raised concerns about the potential health effects of long-term exposure to OMC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OMC is a widely used organic compound in the field of sunscreen products. It is readily available and relatively inexpensive, making it an attractive option for use in lab experiments. However, its low solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
1. Investigate the long-term health effects of OMC on human health.
2. Develop new methods for synthesizing OMC that are more environmentally friendly.
3. Explore the potential use of OMC in other applications such as drug delivery or as a polymer additive.
4. Investigate the impact of OMC on marine ecosystems and the environment.
5. Develop new formulations of OMC that are more effective at protecting the skin from harmful sun rays.
Aplicaciones Científicas De Investigación
OMC has been extensively studied for its use in sunscreens. It has been shown to absorb UV-B radiation and protect the skin from sunburn and skin cancer. OMC is also used in other cosmetic products such as lip balms, hair sprays, and moisturizers.
Propiedades
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-8-16-11-12-19(20(15-16)24-2)25-14-7-6-13-23-18-10-5-4-9-17(18)21-22-23/h3-5,9-12,15H,1,6-8,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWQXNPKUCTFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)

![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)
acetyl]amino}benzoate](/img/structure/B4235909.png)



![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4235942.png)
![2-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4235955.png)
